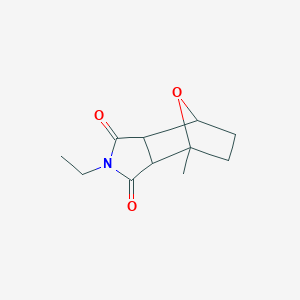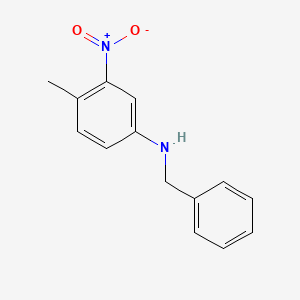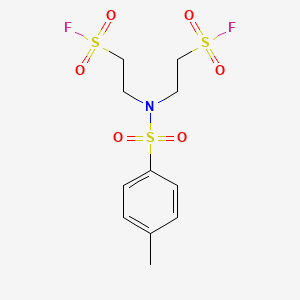
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various chemical and biological applications. The presence of multiple sulfonyl fluoride groups in this compound suggests its potential utility in click chemistry and other synthetic methodologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of toluene-4-sulfonyl chloride with 2-aminoethanesulfonyl fluoride in the presence of a base, followed by the introduction of the fluorosulfonyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while hydrolysis can produce sulfonic acids.
Aplicaciones Científicas De Investigación
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride groups act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various chemical and biological processes, including enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
Ethenesulfonyl Fluoride: A simpler sulfonyl fluoride used in similar applications.
Methanesulfonyl Fluoride: Another sulfonyl fluoride with distinct reactivity.
Toluene-4-sulfonyl Fluoride: Shares structural similarities but lacks the additional fluorosulfonyl groups.
Uniqueness
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is unique due to the presence of multiple sulfonyl fluoride groups, enhancing its reactivity and versatility in various applications. This compound’s structure allows for more complex interactions and modifications compared to simpler sulfonyl fluorides.
Propiedades
Fórmula molecular |
C11H15F2NO6S3 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-[2-fluorosulfonylethyl-(4-methylphenyl)sulfonylamino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C11H15F2NO6S3/c1-10-2-4-11(5-3-10)23(19,20)14(6-8-21(12,15)16)7-9-22(13,17)18/h2-5H,6-9H2,1H3 |
Clave InChI |
UJHKJTBZDLDNIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)F)CCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


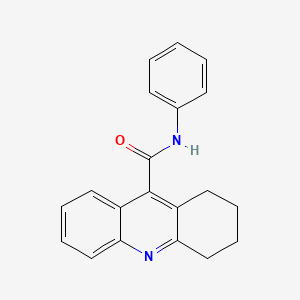
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)

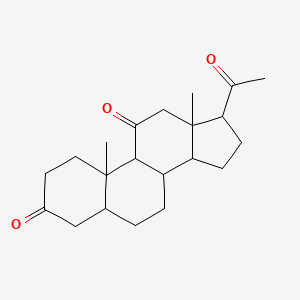

![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)


